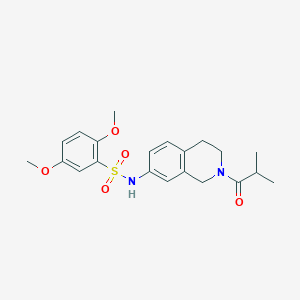

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-10-9-15-5-6-17(11-16(15)13-23)22-29(25,26)20-12-18(27-3)7-8-19(20)28-4/h5-8,11-12,14,22H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSFYALDNQASSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common approach is the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline structure. Subsequent steps may include acylation with isobutyryl chloride, followed by sulfonamide formation using 2,5-dimethoxybenzenesulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of corresponding quinones or hydroquinones.

Reduction: Reduction products may include saturated analogs of the starting material.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include other sulfonamides and tetrahydroisoquinoline derivatives, which may have different biological activities and uses. Some examples of similar compounds are:

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

These compounds share structural similarities but may differ in their functional groups and biological activities.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its interaction with biological targets, making it a candidate for drug development. The molecular formula is with a molecular weight of approximately 324.40 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 955694-94-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The sulfonamide group is particularly effective in inhibiting bacterial growth by interfering with folic acid synthesis, while the tetrahydroisoquinoline structure may confer neuroprotective effects.

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide moieties exhibit significant antibacterial properties. This compound has shown promise in inhibiting the growth of various bacterial strains through mechanisms that disrupt metabolic pathways essential for bacterial survival.

2. Neuroprotective Effects

The tetrahydroisoquinoline framework is associated with neuroprotective properties. Studies suggest that this compound may help mitigate neurodegenerative diseases by reducing oxidative stress and preventing neuronal apoptosis.

3. Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. Its structural similarities to other known anticancer agents suggest potential mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides.

Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that the compound may modulate pathways involved in neurodegeneration.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anticancer Potential |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| N-(4-methoxy-1-naphthalenesulfonamide) | Moderate | Low | Low |

| N-(2-isobutyryl-1-benzylisoquinoline) | Low | High | Moderate |

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the construction of the tetrahydroisoquinoline core followed by functionalization. Key steps include:

- Isobutyryl group introduction : Acylation of the tetrahydroisoquinoline nitrogen using isobutyryl chloride under anhydrous conditions.

- Sulfonamide coupling : Reaction of the amine intermediate with 2,5-dimethoxybenzenesulfonyl chloride in pyridine or dichloromethane with a base like triethylamine . Optimization requires precise control of temperature (0–25°C), solvent polarity (e.g., dichloromethane for acylation), and stoichiometric ratios. Reflux in aprotic solvents may improve yields for sulfonamide formation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the tetrahydroisoquinoline and benzenesulfonamide moieties. Aromatic protons in the 6.5–8.0 ppm range validate sulfonamide attachment .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Initial screens include:

- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using fluorometric or colorimetric substrates.

- Cellular viability assays : MTT or resazurin-based tests in cancer or inflammatory cell lines to assess cytotoxicity/anti-proliferative effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s target interactions and binding mechanisms?

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases). Focus on the sulfonamide group’s hydrogen-bonding potential with active-site residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding motifs (e.g., hydrophobic interactions with the isobutyryl group) .

Q. What experimental designs resolve contradictions in biological activity data across assay systems?

Contradictions may arise from assay sensitivity or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate enzyme inhibition results using isothermal titration calorimetry (ITC) for binding affinity measurements.

- Proteomic profiling : Identify off-target interactions via affinity pulldown combined with mass spectrometry .

- Species-specific receptor models : Compare activity in human vs. rodent cell lines to account for receptor polymorphism .

Q. How can crystallographic techniques elucidate the compound’s 3D structure and intermolecular interactions?

- X-ray crystallography : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase) and solve the structure using SHELX or PHENIX software. ORTEP-3 can visualize thermal ellipsoids and bond angles .

- Small-molecule crystallography : Determine absolute configuration using Cu-Kα radiation. Refinement in SHELXL ensures accurate electron density maps .

Q. What in vitro and in vivo models are optimal for studying its neuropharmacological potential?

- In vitro : Primary neuronal cultures or SH-SY5Y cells for neuroprotection assays under oxidative stress (e.g., H₂O₂-induced damage).

- In vivo : Rodent models of neuroinflammation (e.g., LPS-induced microglial activation) with pharmacokinetic profiling of blood-brain barrier penetration .

Methodological Guidance for Data Analysis

Q. How should researchers analyze dose-response discrepancies in enzyme inhibition studies?

- Non-linear regression : Fit data to Hill or log(inhibitor) vs. response models in GraphPad Prism.

- Schild analysis : Determine competitive vs. non-competitive inhibition mechanisms using varying substrate concentrations.

Q. What statistical approaches address variability in biological replicate data?

- Mixed-effects models : Account for batch-to-batch variability in cell-based assays.

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values in small-sample studies .

Contradiction Management in Research

Q. How to reconcile divergent results between computational predictions and experimental bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.